Adenosine 5'-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt
Overview
Description
Adenosine 5’-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt is a modified form of adenosine triphosphate (ATP), often referred to as “caged ATP.” This compound is designed to release ATP upon exposure to light, making it a valuable tool in biochemical and physiological studies where controlled release of ATP is required.
Mechanism of Action
Target of Action
The primary target of this compound, also known as “Caged ATP”, is the ATP-dependent processes within cells . This includes a wide range of cellular functions, such as energy transfer, signal transduction, and phosphorylation .
Mode of Action
“Caged ATP” is a nucleotide analog where the terminal phosphate is esterified with a blocking group, rendering the molecule biologically inactive . Upon irradiation with a short light pulse of 360 nm wavelength, the parent compound is released from its cage, resulting in a time- and quantity-specific concentration increase of ATP within the cell .
Biochemical Pathways
The compound affects ATP-dependent biochemical pathways. It has been used to study the dynamics of ATP-driven linear molecular motors such as myosin Va . The rapid and localized release of ATP can trigger specific biochemical reactions, allowing researchers to study the immediate effects of ATP on these pathways .
Pharmacokinetics
It is known that the compound is biologically inactive until it is activated by uv illumination . This allows for precise control over the timing and location of ATP release, which can be crucial in certain experimental setups .
Result of Action
The activation of “Caged ATP” results in a rapid and highly localized increase in ATP concentration within the cell . This can trigger ATP-dependent processes, leading to various molecular and cellular effects depending on the specific biochemical pathways involved .
Action Environment
The action of “Caged ATP” can be influenced by environmental factors such as light intensity and wavelength . The compound is activated by UV illumination at a wavelength of 360 nm . Therefore, the presence of light at this wavelength is a crucial factor in the compound’s action. Additionally, the compound should be stored in a freezer and protected from light to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adenosine 5’-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt involves the esterification of ATP with 1-(2-nitrophenyl)ethanol. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an anhydrous environment to prevent hydrolysis of ATP.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any unreacted starting materials and by-products.
Types of Reactions:
Photolysis: Upon exposure to ultraviolet (UV) light, the nitrophenyl group undergoes a photochemical reaction, releasing ATP.
Hydrolysis: In aqueous solutions, the compound can hydrolyze to release ATP and 1-(2-nitrophenyl)ethanol.
Common Reagents and Conditions:
Photolysis: UV light is used to trigger the release of ATP.
Hydrolysis: Water or aqueous buffers facilitate the hydrolysis reaction.
Major Products:
Photolysis: ATP and 1-(2-nitrophenyl)ethanol.
Hydrolysis: ATP and 1-(2-nitrophenyl)ethanol.
Scientific Research Applications
Adenosine 5’-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt is widely used in scientific research due to its ability to release ATP in a controlled manner. Some key applications include:
Biochemistry: Studying ATP-dependent processes such as enzyme kinetics and molecular motor functions.
Cell Biology: Investigating cellular responses to ATP, including signal transduction and energy metabolism.
Neuroscience: Exploring the role of ATP in neurotransmission and synaptic plasticity.
Medicine: Developing therapeutic strategies that involve controlled ATP release for targeted drug delivery.
Comparison with Similar Compounds
Adenosine 5’-triphosphate (ATP): The natural form of ATP, which is not caged and releases energy through hydrolysis.
Adenosine 5’-triphosphoric acid gamma-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt: Another caged ATP variant with a different photolabile group.
Uniqueness: Adenosine 5’-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt is unique due to its specific photolabile group, which allows for precise control over the release of ATP. This makes it particularly useful in experiments requiring temporal and spatial control of ATP availability.
This compound’s ability to release ATP upon light activation provides researchers with a powerful tool to study ATP-dependent processes with high precision and control.
Properties
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N6O15P3.3Na/c1-9(10-4-2-3-5-11(10)24(27)28)37-41(31,32)39-42(33,34)38-40(29,30)35-6-12-14(25)15(26)18(36-12)23-8-22-13-16(19)20-7-21-17(13)23;;;/h2-5,7-9,12,14-15,18,25-26H,6H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,20,21);;;/q;3*+1/p-3/t9?,12-,14-,15-,18-;;;/m1.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIHGLQHFXDYKV-LLSCZPFRSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6Na3O15P3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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